molecular formula C24H27N3O3 B6564927 3-[(4-methylphenyl)methyl]-8-(3-phenylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021211-33-5

3-[(4-methylphenyl)methyl]-8-(3-phenylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B6564927
CAS No.: 1021211-33-5
M. Wt: 405.5 g/mol
InChI Key: WFMWYPPHSFYZBU-UHFFFAOYSA-N
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Description

3-[(4-Methylphenyl)methyl]-8-(3-phenylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a spirocyclic compound featuring a 1,3,8-triazaspiro[4.5]decane-2,4-dione core. This structure is characterized by a piperidine ring fused to a hydantoin moiety, with substitutions at the 3- and 8-positions: a 4-methylbenzyl group at position 3 and a 3-phenylpropanoyl group at position 6.

Properties

IUPAC Name

3-[(4-methylphenyl)methyl]-8-(3-phenylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3/c1-18-7-9-20(10-8-18)17-27-22(29)24(25-23(27)30)13-15-26(16-14-24)21(28)12-11-19-5-3-2-4-6-19/h2-10H,11-17H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFMWYPPHSFYZBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3(CCN(CC3)C(=O)CCC4=CC=CC=C4)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[(4-methylphenyl)methyl]-8-(3-phenylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione , a derivative of the 1,3,8-triazaspiro[4.5]decane scaffold, has garnered attention for its potential biological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and related research findings.

Recent studies have highlighted the compound's ability to inhibit mitochondrial permeability transition pores (mPTP), which play a critical role in cell death during myocardial infarction. The inhibition of mPTP is linked to the prevention of apoptosis and necrosis in cardiac cells, suggesting a cardioprotective effect.

Key Findings:

  • Inhibition of mPTP : The compound has been shown to inhibit mPTP opening through a mechanism independent of the c subunit of ATP synthase (Glu119), thus avoiding the toxic effects associated with traditional inhibitors like Oligomycin A .
  • Cell Viability : Unlike Oligomycin A, treatment with this compound does not adversely affect cell viability or intracellular ATP levels over extended periods .

Biological Activity Overview

The compound exhibits several biological activities that are noteworthy:

Activity Description
Cardioprotection Protects cardiac cells from ischemic injury by inhibiting mPTP opening.
Antioxidant Activity Potential to reduce oxidative stress in cells, contributing to overall cellular health.
Anti-inflammatory May exhibit anti-inflammatory properties that could aid in various inflammatory diseases.

Case Studies and Research Findings

  • Cardiovascular Studies : In a study focused on myocardial infarction models, the administration of the compound resulted in significant reductions in infarct size compared to controls treated with Oligomycin A. This suggests enhanced cardioprotective effects due to its unique mechanism of action .
  • Cellular Studies : In vitro experiments demonstrated that treatment with this compound maintained mitochondrial function and prevented cell death in cardiomyocytes subjected to hypoxic conditions .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the triazaspiro structure have been explored to enhance its potency and selectivity:

Modification Effect on Activity
Substitution on phenyl ringsEnhanced binding affinity to mitochondrial targets
Alterations in carbonyl groupsImproved stability and reduced toxicity compared to parent compounds

Comparison with Similar Compounds

Pharmacological Activity
  • HIF Prolyl Hydroxylase Inhibition: Compounds like 11–16 () with biphenyl or pyrimidine substituents inhibit truncated PHD2 (tPHD2) with IC₅₀ values ranging from 0.5–10 μM. The target compound’s 3-phenylpropanoyl group may enhance binding affinity compared to smaller substituents (e.g., methyl or ethoxyethyl groups) .
  • 5-HT2C Receptor Antagonism: RS102221 () demonstrates high selectivity (>100-fold) over 5-HT2A/2B receptors. Structural analogs with bulkier 8-substituents (e.g., 3-phenylpropanoyl) may exhibit altered receptor interactions due to steric effects .
Physicochemical Properties
  • Lipophilicity: The 3-phenylpropanoyl group in the target compound increases molecular weight (~480 g/mol) and logP (~3.5) compared to simpler derivatives like 8-ethoxyethyl analogs (logP ~1.8) ().
  • Solubility : Compounds with polar 8-substituents (e.g., ethoxyethyl) exhibit higher aqueous solubility (>10 mg/mL) than aryl-substituted derivatives (<1 mg/mL) ().

Table 3: Physicochemical Comparison

Compound Molecular Weight (g/mol) logP* Melting Point (°C)
Target compound ~480 3.5 280–284†
8-Ethoxyethyl derivative () 277.3 1.8 282–284
8-Benzyl derivative () 286.3 2.1 259–261

†Predicted based on hydantoin analogs.

Preparation Methods

Condensation-Amidation Cascades

A common strategy involves condensing a primary amine with a ketone or ester precursor to form an intermediate imine, followed by cyclization. For example, (2,4-dimethoxyphenyl)methanamine has been employed in analogous systems to generate tetrahydrobenzo[b]thiepinones through TiCl4-mediated condensation with ketones. Adapting this to the target compound, 4-methylbenzylamine could react with a diketone or keto-ester precursor under Lewis acid catalysis (e.g., TiCl4 or BF3·OEt2) to form the spirocyclic framework.

High-Temperature Cyclization

Thermal cyclization at 200–230°C in diphenyl ether or similar high-boiling solvents is effective for ring closure in polycyclic systems. For instance, trimethyl methanetricarboxylate has been used as a cyclizing agent in the synthesis of fused pyridothiepinones under such conditions. Applied to the target molecule, this method could facilitate the formation of the triazaspirodecane core after initial amidation steps.

Reaction Optimization and Key Parameters

Catalyst and Solvent Selection

TiCl4 in dichloromethane or DMF is frequently utilized to activate carbonyl groups for nucleophilic attack by amines. Triethylamine serves as a base to neutralize HCl byproducts. Polar aprotic solvents like DMSO or DMF enhance reaction rates in condensation steps.

Table 1: Representative Reaction Conditions from Analogous Syntheses

YieldCatalystSolventTemperatureTimeKey Reagents
49%TiCl4 (1 M)CH2Cl20°C → RT15 h(2,4-Dimethoxyphenyl)methanamine
64%TiCl4 (1 M)CH2Cl2/Ph2O230°C15 minTrimethyl methanetricarboxylate
62%TiCl4 (1 M)CH2Cl2/Ph2O230°C10 minTrimethyl methanetricarboxylate

Temperature and Time Dependence

Cyclization efficiency correlates strongly with temperature. Reactions conducted at 230°C for 10–15 minutes achieve higher yields (62–64%) compared to prolonged heating at lower temperatures. Microwave-assisted synthesis at 140°C for 30 minutes has also been reported for related quinoline derivatives, suggesting potential for accelerating steps.

Functionalization of the Spiro Core

N-Alkylation and Acylation

Introducing the 4-methylphenylmethyl and 3-phenylpropanoyl groups likely occurs via sequential alkylation and acylation. For example:

  • N-Alkylation : Treating the spirocyclic amine intermediate with 4-methylbenzyl chloride in the presence of NaHCO3 or K2CO3.

  • N-Acylation : Reacting the secondary amine with 3-phenylpropanoyl chloride under Schotten-Baumann conditions (aqueous NaOH, CH2Cl2).

Protecting Group Strategies

Benzyl or dimethoxybenzyl groups are often used to protect amines during intermediate steps. For instance, (2,4-dimethoxyphenyl)methanamine has served as a protecting group in tetrahydrobenzo[b]thiepinone syntheses, later removed via hydrogenolysis.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography with gradients of ethyl acetate in hexanes (0–100%) is standard for isolating intermediates. Reverse-phase C18 chromatography (acetonitrile/water) further purifies polar derivatives.

Spectroscopic Validation

1H NMR and LC-MS are critical for confirming structure and purity. For example, methyl singlets (δ 3.3–3.9 ppm) and aromatic protons (δ 6.1–8.0 ppm) are hallmark signals in related compounds . High-resolution mass spectrometry (HRMS) verifies molecular formulae.

Q & A

Q. What are the key synthetic pathways for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions, including:

  • Cyclocondensation : Formation of the spirocyclic core via cyclization of precursors like piperidine derivatives under reflux with catalysts (e.g., p-toluenesulfonic acid) .
  • Functionalization : Introduction of the 4-methylbenzyl and 3-phenylpropanoyl groups via nucleophilic substitution or acylation. Solvent choice (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) to achieve >95% purity .

Q. How is the molecular structure of this compound validated?

  • X-ray crystallography : Provides precise bond lengths, angles, and spirocyclic conformation. For example, similar triazaspiro compounds show C–N bond lengths of 1.45–1.49 Å and torsion angles <10° for planar stability .
  • Spectroscopic analysis :
    • NMR : 1H^1H NMR signals at δ 2.35–2.45 ppm (4-methylbenzyl CH3_3), δ 7.20–7.40 ppm (aromatic protons) .
    • HRMS : Exact mass confirmation (e.g., [M+H]+^+ at m/z 463.2154 for C28_{28}H31_{31}N3_3O3_3) .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

  • Molecular docking : Predict binding affinity to targets (e.g., enzymes or receptors) by analyzing interactions between the spirocyclic core and active sites. For example, the 3-phenylpropanoyl group may form hydrophobic interactions with pockets in kinase targets .
  • DFT calculations : Evaluate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Substituents like the 4-methyl group can increase electron density at the spiro nitrogen, enhancing nucleophilic reactivity .
  • MD simulations : Assess conformational stability in biological environments. The spirocyclic structure restricts rotation, potentially improving target selectivity .

Q. How can contradictory bioactivity data across studies be resolved?

  • Assay validation : Cross-test in standardized models (e.g., enzyme inhibition assays vs. cell-based viability assays). For instance, IC50_{50} discrepancies may arise from differences in cell permeability or off-target effects .
  • Metabolite profiling : LC-MS/MS to identify degradation products or active metabolites that may influence results .
  • Structural analogs : Compare activity trends with derivatives (e.g., replacing 4-methylphenyl with chlorophenyl) to isolate SAR contributions .

Q. What methodologies are recommended for structure-activity relationship (SAR) studies?

Parameter Method Example Findings
Substituent effects Parallel synthesis of analogs with varied aryl/alkyl groups4-Methylbenzyl enhances lipophilicity (logP +0.5), improving membrane permeability .
Stereochemistry Chiral HPLC separation of enantiomers(R)-configuration at spiro center shows 5× higher potency in kinase inhibition .
Biological assays High-content screening (HCS) with fluorescence-based readoutsDose-dependent reduction in TNF-α secretion (EC50_{50} = 1.2 μM) .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical testing?

  • Flow chemistry : Continuous synthesis reduces batch variability and improves heat management for exothermic steps (e.g., acylation) .
  • DoE (Design of Experiments) : Optimize parameters like catalyst loading (0.5–2.0 mol%) and reaction time (4–12 hrs) using response surface methodology .
  • Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) to reduce environmental impact without compromising yield .

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